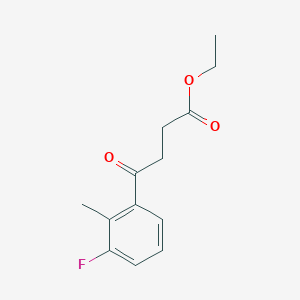

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate

Description

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic ester featuring a 4-oxobutanoate backbone substituted with a 3-fluoro-2-methylphenyl group at the γ-position. Such compounds are often explored for pharmaceutical applications, including COX-2 inhibition or as intermediates in agrochemical production .

Properties

IUPAC Name |

ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)8-7-12(15)10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVSHZSWVGWPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate has been explored for its potential therapeutic properties, particularly in the development of antiviral agents. Fluorinated compounds are known to interfere with viral replication processes, and this compound has been used to create inhibitors targeting specific proteins in the viral life cycle. Studies have shown that these inhibitors can significantly reduce viral loads in infected cells, indicating promising therapeutic options for viral infections .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions. For instance, it can be oxidized to yield corresponding carboxylic acids or ketones, or reduced to form alcohols . The compound's role as a building block facilitates the development of novel synthetic methodologies.

Biocatalysis

The compound is also utilized in biocatalysis, where enzymes are employed to synthesize fluorinated products efficiently. Specific enzymes can convert substrates into fluorinated derivatives with high yields, showcasing the compound's utility in producing biologically active molecules .

Case Study 1: Antiviral Development

A study focused on the synthesis of inhibitors derived from this compound demonstrated its effectiveness against specific viral targets. The research involved synthesizing several derivatives and evaluating their antiviral activity through cell-based assays. Results indicated that certain modifications to the compound's structure enhanced its potency against viral replication .

Case Study 2: Synthetic Methodologies

Another investigation highlighted the use of this compound in developing new synthetic pathways for alkene functionalization. The study showcased how catalytic protodeboronation reactions could be applied to synthesize complex organic molecules, including natural products like THC and cholesterol . This case illustrates the compound's versatility in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which can then interact with biological targets. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Substituent Position: The position of fluorine and methyl groups significantly impacts bioactivity.

- Electron-Withdrawing vs. Donor Groups: Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic density, affecting reactivity and binding affinity. ECB’s 5-chloro-2-methoxy substitution enhances solubility in polar solvents .

Key Observations :

- Catalyst Efficiency : PdCl₂ in Suzuki coupling achieves moderate yields (63–81%) for biphenyl analogs , while carbodiimide-mediated methods yield lower outputs (22%) due to steric hindrance .

- Solvent Impact : Polar aprotic solvents (DMF, THF) are preferred for esterification, enhancing reaction rates and purity .

Table 3: Bioactivity and Stability Data

Key Observations :

- Tyrosinase Inhibition: Alkyl 4-oxobutanoates with C3–C4 chains exhibit superior tyrosinase inhibition compared to ethyl esters, suggesting chain length optimizes enzyme binding .

- Thermal Stability : ECB’s degradation above 100°C limits high-temperature applications .

Biological Activity

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C13H15F O3

- Molecular Weight : 238.26 g/mol

- Functional Groups : Contains a fluorinated aromatic ring and a keto ester functional group, which contribute to its reactivity and potential biological effects.

The presence of fluorine in the compound is particularly noteworthy as it often enhances lipophilicity and bioavailability, making it a candidate for further biological evaluations.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester group is susceptible to hydrolysis, releasing the active component, 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which may interact with various biological targets. The structural modifications provided by the fluoro and methyl groups can influence the compound's binding affinity and specificity towards these targets .

Antitumor Activity

Research has indicated that compounds with structural similarities to this compound exhibit promising antitumor activities. For instance, studies have shown that related compounds significantly reduce tumor cell viability in experimental models. In particular, molecular docking studies have suggested favorable interactions between these compounds and specific cancer-related receptors, indicating potential therapeutic applications in oncology .

Anti-inflammatory Properties

Compounds similar to this compound have also demonstrated anti-inflammatory effects. These compounds have been tested for their ability to inhibit inflammatory pathways, showing significant inhibition of cytokine release and other inflammatory markers in vitro and in vivo .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor effects of various derivatives similar to this compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a complete inhibition of tumor growth at certain concentrations, alongside histopathological evaluations confirming no significant damage to vital organs like the liver or kidneys .

Pharmacokinetic Properties

The pharmacokinetic properties of this compound are still under investigation. However, preliminary studies suggest that its fluorinated structure may enhance its absorption and distribution within biological systems, leading to improved therapeutic efficacy compared to non-fluorinated analogs .

Q & A

Q. Example Data :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45–7.30 (m, aromatic H), 4.20 (q, –OCH₂) | |

| HRMS | [M+H]⁺ Calc.: 237.0925; Found: 237.0923 |

Advanced: How can researchers optimize reaction yields for this compound in substitution reactions?

Answer:

Key factors include:

- Catalyst Selection : Aluminum chloride (AlCl₃) is superior to FeCl₃ in Friedel-Crafts acylation for electron-deficient aromatics .

- Solvent Choice : Dichloromethane or chloroform enhances electrophilicity of acylating agents .

- Temperature Control : Low temperatures (–10°C to 0°C) minimize side reactions like over-acylation .

Case Study : Switching from succinic anhydride to succinoyl chloride in Friedel-Crafts reactions increased yields from negligible to >70% for similar 4-oxobutanoate derivatives .

Advanced: How to resolve contradictions in reported enzyme inhibition data for this compound?

Answer:

Conflicting results (e.g., COX-2 vs. Kynurenine-3-hydroxylase inhibition) often arise from:

- Assay Conditions : Variations in pH, substrate concentration, or enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Compound Purity : Residual solvents or byproducts (e.g., unreacted succinoyl chloride) may interfere with assays. Purify via column chromatography (silica gel, hexane/EtOAc) .

- Structural Analogues : Fluorine position (meta vs. para) drastically alters bioactivity. Validate regiochemistry via NOESY or X-ray crystallography .

Basic: What biological targets are associated with this compound?

Answer:

The compound and its derivatives exhibit activity against:

- Cyclooxygenase-2 (COX-2) : IC₅₀ values in the micromolar range due to ketone-electrophile interactions with the active site .

- Kynurenine-3-hydroxylase : Linked to neuroinflammation modulation .

- Tyrosinase : Analogous 4-oxobutanoate derivatives show inhibition (IC₅₀ ~15 µM), suggesting potential in melanogenesis studies .

Assay Design : Use ELISA for COX-2 inhibition or spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .

Advanced: What strategies enhance the bioactivity of 4-oxobutanoate derivatives?

Answer:

- Side-Chain Functionalization : Introduce alkyl groups (e.g., ethyl, benzyl) via O-alkylation to improve lipophilicity and membrane permeability .

- Fluorine Substitution : Meta-fluorine enhances electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .

- Hybrid Molecules : Conjugate with bioactive scaffolds (e.g., carbazole in ) to target multiple pathways .

Example : Ethyl 4-(9-ethylcarbazol-3-ylamino)-4-oxobutanoate showed 59% yield and improved cytotoxicity via PPA-mediated cyclization .

Advanced: How to design a SAR study for fluorinated 4-oxobutanoate derivatives?

Answer:

- Variable Substituents : Systematically alter fluorine position (2-, 3-, 4-), ester groups (methyl, ethyl, benzyl), and aryl groups (phenyl, biphenyl) .

- Assay Panel : Test against COX-2, tyrosinase, and microbial targets (e.g., S. aureus) to identify selectivity .

- Computational Modeling : Use DFT calculations to correlate electron density (e.g., at the ketone group) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.